8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine
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Overview
Description
8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrimido[4,5-B]quinoline family, known for their potential therapeutic applications, particularly in anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine typically involves multi-component reactions. One common method is the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride under reflux conditions . This method is favored for its high yield and compliance with green chemistry protocols.
Industrial Production Methods: Industrial production of this compound often employs similar multi-component reactions but on a larger scale. The use of commercially available catalysts and reagents ensures cost-effectiveness and scalability. The reaction conditions are optimized to maintain high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine involves its interaction with molecular targets such as tyrosine kinases and DNA phosphodiesterases. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and repair of DNA damage . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow it to fit into the active sites of these enzymes .
Comparison with Similar Compounds
Pyrimido[4,5-B]quinoline-2,4,5-triamine: Lacks the chlorine atom at the 8-position.
8-Bromopyrimido[4,5-B]quinoline-2,4,5-triamine: Contains a bromine atom instead of chlorine at the 8-position.
8-Methylpyrimido[4,5-B]quinoline-2,4,5-triamine: Contains a methyl group instead of chlorine at the 8-position.
Uniqueness: 8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine is unique due to the presence of the chlorine atom at the 8-position, which can influence its reactivity and biological activity. This chlorine atom can enhance the compound’s ability to interact with certain molecular targets, making it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
830347-32-5 |
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Molecular Formula |
C11H9ClN6 |
Molecular Weight |
260.68 g/mol |
IUPAC Name |
8-chloropyrimido[4,5-b]quinoline-2,4,5-triamine |
InChI |
InChI=1S/C11H9ClN6/c12-4-1-2-5-6(3-4)16-10-7(8(5)13)9(14)17-11(15)18-10/h1-3H,(H6,13,14,15,16,17,18) |
InChI Key |
IRNZOOZZEUKRML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C3C(=C2N)C(=NC(=N3)N)N |
Origin of Product |
United States |
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